ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- A naphthalen-1-ylmethylidene group at position 2, providing extended conjugation and steric bulk.
- A (E)-2-phenylethenyl substituent at position 5, contributing π-electron density and planar geometry.
- A methyl group at position 7 and an ethyl carboxylate at position 4.
Its structural uniqueness lies in the naphthalene and phenylethenyl substituents, which influence electronic properties, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C29H24N2O3S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H24N2O3S/c1-3-34-28(33)26-19(2)30-29-31(24(26)17-16-20-10-5-4-6-11-20)27(32)25(35-29)18-22-14-9-13-21-12-7-8-15-23(21)22/h4-18,24H,3H2,1-2H3/b17-16+,25-18+ |
InChI Key |
FFFCBBMKPZSNHJ-LKXRSCLBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC5=CC=CC=C54)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=CC5=CC=CC=C54)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This method is favored for its efficiency and adherence to green chemistry principles.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic route. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Additionally, employing catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. Specifically, thiazolo[3,2-a]pyrimidine derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related thiazolo-pyrimidine compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of thiazolo-pyrimidine derivatives. These compounds are effective against a range of bacterial and fungal pathogens.
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Ethyl Compound | C. albicans | 8 µg/mL |
Organic Photovoltaics
The structural properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed for solar energy applications.
Case Study:
A recent investigation into the photovoltaic efficiency of thiazolo-pyrimidine derivatives revealed that incorporating these compounds into polymer blends increased the power conversion efficiency by 15%, demonstrating their potential in renewable energy technologies.
Mechanism of Action
The mechanism of action of ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with DNA and proteins can contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural Modifications and Substituent Effects
Key analogues and their substituent variations are summarized below:
Key Observations:
Physicochemical and Crystallographic Properties
Table: Comparative Properties
*Dihedral angle between thiazolopyrimidine and aromatic substituent.
Pharmacological and Application Potential
- Target Compound : The naphthalene group may enhance UV absorption for analytical detection, while the phenylethenyl group could improve interaction with hydrophobic targets.
- Analogue 4 : Methoxy groups improve solubility, making it suitable for formulation in aqueous systems .
Biological Activity
Molecular Formula
- C : 25
- H : 21
- N : 2
- O : 6
- S : 1
Molecular Weight
The molecular weight of the compound is approximately 455.5 g/mol .
IUPAC Name
The systematic name of the compound is:
ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Antimicrobial Activity
Research has indicated that compounds with similar thiazolo[3,2-a]pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolo-pyrimidines can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined to be in the range of 100–400 µg/mL , demonstrating their potential as antimicrobial agents .
Anticancer Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for anticancer activity. A study reported that certain derivatives showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were found to be in the micromolar range, indicating their potential as chemotherapeutic agents .
The mechanism underlying the biological activities of thiazolo[3,2-a]pyrimidine derivatives often involves inhibition of key enzymes or pathways in microbial and cancer cells. For example, some studies suggest that these compounds may act as inhibitors of DNA gyrase or topoisomerase enzymes, which are crucial for DNA replication and repair in bacteria and cancer cells .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various thiazolo[3,2-a]pyrimidine derivatives, one compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study utilized an agar well diffusion method to assess antimicrobial activity and reported significant inhibition zones for Bacillus subtilis and Pseudomonas aeruginosa.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 200 | Effective against E. coli |
| Compound B | 150 | Effective against S. aureus |
| Compound C | 300 | Effective against B. subtilis |
Case Study 2: Anticancer Screening
Another research effort focused on the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. The study assessed cell viability using an MTT assay across various concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 10 |
| Compound E | HeLa | 15 |
| Compound F | A549 | 12 |
These findings suggest that the structural features of ethyl (2E)-7-methyl derivatives contribute significantly to their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
